(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride (1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18133829
InChI: InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-7-3-1-6(2-4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H/t8-,9+;/m0./s1
SMILES:
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol

(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18133829

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride -

Specification

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
IUPAC Name (1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-7-3-1-6(2-4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H/t8-,9+;/m0./s1
Standard InChI Key RVJKAIIWOITHKB-OULXEKPRSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)(F)F.Cl
Canonical SMILES C1C(C1N)C2=CC=C(C=C2)OC(F)(F)F.Cl

Introduction

(1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative that incorporates a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Synthesis Methods

The synthesis of (1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine typically involves cyclopropanation processes. A common method involves the reaction of a diazo compound with an olefin in the presence of transition metal catalysts such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and solvents like dichloromethane or toluene to ensure optimal yields and purity.

Pharmacological Activities

Research indicates that (1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine exhibits potential pharmacological activities. The trifluoromethoxy group enhances its interaction with biological targets, potentially modulating enzyme or receptor activity, which is critical for therapeutic applications. Preliminary studies suggest that this compound may interact with specific biological targets, positioning it as a lead compound for developing treatments for diseases such as cancer and neurological disorders.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amineContains difluorophenyl instead of trifluoromethoxyStudied for similar biological activitiesDifferent fluorine substitution affects properties
(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amineSubstituted with trifluoromethylShows different pharmacological profilesDifferent functional group alters activity
(1S,2R)-1-Ethyl-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amineEthyl substitution alters lipophilicityPotential variations in biological activityEthyl group changes solubility and activity

Safety and Handling Considerations

Handling (1R,2S)-2-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride requires caution due to its potential toxicity. It is advisable to follow standard laboratory safety protocols, including wearing protective gear and ensuring proper ventilation.

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